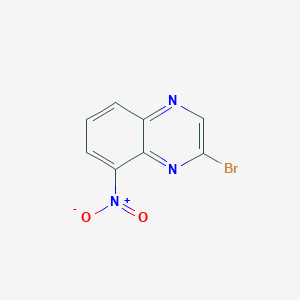
2-Bromo-8-nitroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-8-nitroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science . The compound’s structure consists of a quinoxaline core substituted with a bromine atom at the 2-position and a nitro group at the 8-position, giving it unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-8-nitroquinoxaline typically involves the cyclo-condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by bromination and nitration reactions . The general synthetic route can be summarized as follows:
Cyclo-condensation: o-Phenylenediamine reacts with a 1,2-dicarbonyl compound to form the quinoxaline core.
Bromination: The quinoxaline core is then brominated at the 2-position using bromine or a brominating agent.
Nitration: Finally, the brominated quinoxaline undergoes nitration at the 8-position using a nitrating agent such as nitric acid.
Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
2-Bromo-8-nitroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and nucleophilic reagents.
Reduction Reactions: The nitro group at the 8-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 2-substituted quinoxaline derivatives, while reduction reactions can produce 8-aminoquinoxaline derivatives .
Scientific Research Applications
2-Bromo-8-nitroquinoxaline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-8-nitroquinoxaline and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
2-Bromo-8-nitroquinoxaline can be compared with other quinoxaline derivatives, such as:
2,3-Diphenylquinoxaline: Known for its anticancer properties.
2-Methylquinoxaline: Used in the synthesis of pharmaceuticals and agrochemicals.
8-Nitroquinoxaline: Similar to this compound but lacks the bromine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other quinoxaline derivatives .
Properties
Molecular Formula |
C8H4BrN3O2 |
|---|---|
Molecular Weight |
254.04 g/mol |
IUPAC Name |
2-bromo-8-nitroquinoxaline |
InChI |
InChI=1S/C8H4BrN3O2/c9-7-4-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-4H |
InChI Key |
DMUHEKZUHXGZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2C(=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


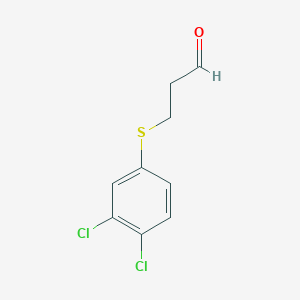

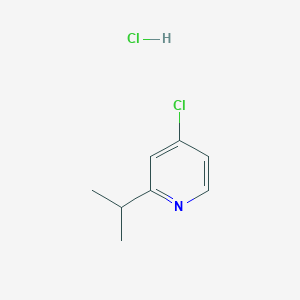
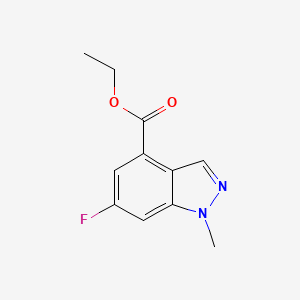
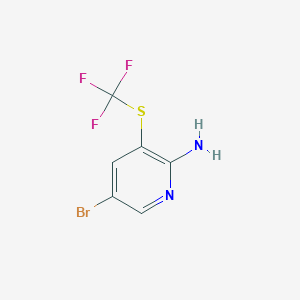
![(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13650068.png)
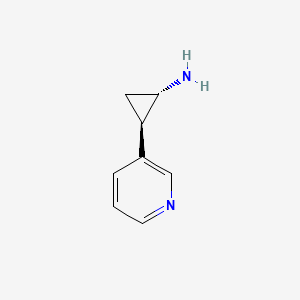
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)
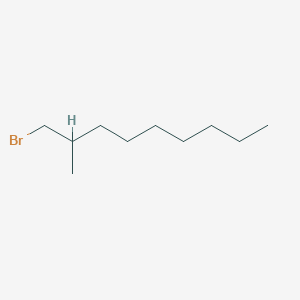
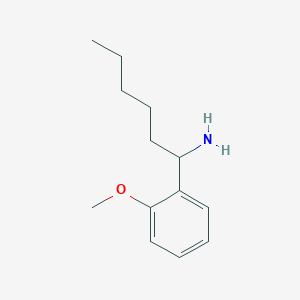
![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)
